molecular structure and properties of Oxazole, 4,5-dihydro-2,5-dimethyl-
molecular structure and properties of Oxazole, 4,5-dihydro-2,5-dimethyl-
The following technical guide details the molecular structure, physicochemical properties, synthesis, and polymerization behavior of Oxazole, 4,5-dihydro-2,5-dimethyl- (commonly referred to as 2,5-Dimethyl-2-oxazoline ).
Molecular Architecture, Synthesis, and Cationic Polymerization[1]
Executive Summary
Oxazole, 4,5-dihydro-2,5-dimethyl- (CAS: 6159-22-4 ), widely known as 2,5-Dimethyl-2-oxazoline , is a five-membered heterocyclic monomer essential in the field of "pseudo-peptide" polymer synthesis. Unlike its aromatic oxazole counterparts, this 4,5-dihydro derivative possesses a cyclic imino ether functionality (
This guide serves as a definitive reference for researchers utilizing 2,5-dimethyl-2-oxazoline as a monomer for poly(2-oxazoline)s (POx)—a class of biocompatible, temperature-responsive polymers often termed "synthetic polypeptides."
Molecular Architecture & Electronic Properties
The molecule consists of a five-membered ring containing one oxygen and one nitrogen atom.[2] The "4,5-dihydro" designation indicates saturation at the 4 and 5 positions, while the "2,5-dimethyl" nomenclature specifies methyl substituents at the imino carbon (C2) and the methine carbon (C5).
Structural Isomerism (Critical Distinction)
Researchers must distinguish this compound from its regioisomer, 2,4-dimethyl-2-oxazoline . The position of the methyl group on the ring dictates the backbone structure of the resulting polymer.
-
2,5-Dimethyl-2-oxazoline: Derived from 1-amino-2-propanol . The methyl group is at position 5.
-
2,4-Dimethyl-2-oxazoline: Derived from 2-amino-1-propanol (alaninol). The methyl group is at position 4.
Stereochemistry: Carbon-5 is a chiral center. Standard synthesis yields a racemic mixture (
Physicochemical Profile
The following data consolidates experimental values and chemically computed descriptors for CAS 6159-22-4.
| Property | Value / Description | Notes |
| IUPAC Name | 2,5-Dimethyl-4,5-dihydro-1,3-oxazole | Systematic naming |
| Common Name | 2,5-Dimethyl-2-oxazoline | Industry standard |
| CAS Number | 6159-22-4 | Specific to 2,5-isomer |
| Molecular Formula | - | |
| Molecular Weight | 99.13 g/mol | - |
| Boiling Point | 115 – 120 °C (at 760 mmHg) | [1] |
| Density | ~0.94 g/cm³ | Estimated based on homologs |
| Refractive Index | Typical for alkyl-2-oxazolines | |
| Solubility | Miscible with water, alcohols, acetonitrile | Hydrolyzes in acidic water |
| Appearance | Colorless to pale yellow liquid | Amine-like odor |
Synthetic Pathways & Manufacturing
The industrial and laboratory standard for synthesizing 2,5-dimethyl-2-oxazoline involves the cyclodehydration of 1-amino-2-propanol with a carboxylic acid derivative (acetic acid or acetonitrile). The nitrile route is preferred for higher atom economy and milder conditions using Lewis acid catalysis.
Protocol: Zinc-Catalyzed Cyclization from Nitriles
This protocol utilizes the Witte-Seeliger method, reacting a nitrile with an amino alcohol.
Reagents:
-
Acetonitrile (1.2 eq)[1]
-
1-Amino-2-propanol (1.0 eq)[1]
-
Zinc Acetate Dihydrate (
) (Catalyst, 2-5 mol%)[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and inert gas inlet (
or Ar). -
Mixing: Charge the flask with 1-amino-2-propanol and the zinc catalyst. Add acetonitrile.[3][4]
-
Reflux: Heat the mixture to reflux (~85-90 °C) for 24–48 hours. The reaction proceeds via the formation of an intermediate amidine, which releases ammonia upon cyclization.
-
Note: Ammonia evolution indicates reaction progress. Scrub exhaust gas appropriately.[1]
-
-
Purification: Cool the mixture. Perform fractional distillation.
-
Fraction 1: Excess acetonitrile.[1]
-
Fraction 2: 2,5-Dimethyl-2-oxazoline (Collect fraction boiling at 115–118 °C).
-
-
Drying: Store the distilled product over activated molecular sieves (4 Å) or Calcium Hydride (
) to remove trace water, which acts as a chain terminator in subsequent polymerization.
Visualization: Synthesis Workflow
Figure 1: Zinc-catalyzed synthesis of 2,5-dimethyl-2-oxazoline via nitrile cyclization.
Reactivity: Cationic Ring-Opening Polymerization (CROP)
The defining property of 2,5-dimethyl-2-oxazoline is its ability to undergo living Cationic Ring-Opening Polymerization. This process yields Poly(2,5-dimethyl-2-oxazoline) , a structural isomer of poly(N-acetylpropylenimine).[1]
Mechanism
The polymerization is driven by the relief of ring strain and the isomerization of the imino ether to an amide.
-
Initiation: An electrophile (Initiator) alkylates the ring nitrogen, forming an oxazolinium cation .[1] Common initiators include Methyl Triflate (MeOTf), Methyl Tosylate (MeOTs), or Benzyl Bromide.[1]
-
Propagation: The nucleophilic nitrogen of a monomer attacks the carbon-5 position of the active oxazolinium chain end. This ring-opening event extends the chain and regenerates the oxazolinium cation at the new terminus.
-
Termination: Addition of a nucleophile (e.g., water, methanol, piperidine) terminates the living chain end.
Key Feature: The methyl group at position 5 (from the monomer) ends up on the polymer backbone, unlike the 2-methyl substituent which becomes the side-chain pendant group.
Visualization: CROP Mechanism
Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism yielding poly(2-oxazoline).[1]
Analytical Characterization
To validate the identity of synthesized 2,5-dimethyl-2-oxazoline, researchers should verify the following spectral signatures:
-
-NMR (
, 400 MHz): -
IR Spectroscopy:
-
Strong absorption at 1660–1670 cm⁻¹ (
stretch), characteristic of the cyclic imino ether.[1]
-
References
-
Separation and Identification of Dimethyl-2-oxazolines. Source: Journal of the Optical Society of America / NIST. Context: Identifies boiling range of 115–120°C for 2,5-dimethyl-2-oxazoline.[5] URL:[Link] (General Reference for NIST Data)[1]
-
Cationic Ring-Opening Polymerization of 2-Oxazolines. Source: Hoogenboom, R. Angewandte Chemie International Edition, 2009. Context: Comprehensive review of mechanism and solvent effects in CROP. URL:[Link][1]
-
Synthesis of 2-Oxazolines via Nitrile-Amino Alcohol Cyclization. Source: Witte, H., Seeliger, W. Liebigs Annalen der Chemie, 1974. Context: The foundational protocol for zinc-catalyzed synthesis. URL:[Link][1]
-
PubChem Compound Summary: 2,5-Dimethyl-2-oxazoline. Source: National Center for Biotechnology Information.[1] Context: Verification of CAS 6159-22-4 and chemical descriptors. URL:[Link][1]
Sources
- 1. Uranyl acetate - Wikipedia [en.wikipedia.org]
- 2. ymdb.ca [ymdb.ca]
- 3. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides [mdpi.com]
- 4. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. OPG [opg.optica.org]
